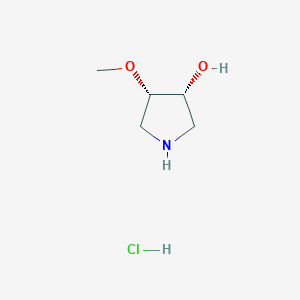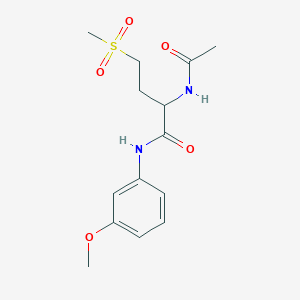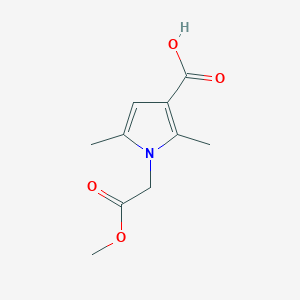
6-(4-Methylthiophene-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Methylthiophene-2-carbonyl chloride” is a chemical compound with the empirical formula C6H5ClOS . It’s commonly used in proteomics research .
Molecular Structure Analysis
The molecular structure of “4-Methylthiophene-2-carbonyl chloride” consists of carbon ©, hydrogen (H), chlorine (Cl), oxygen (O), and sulfur (S) atoms .Chemical Reactions Analysis
While specific chemical reactions involving “4-Methylthiophene-2-carbonyl chloride” are not available, it’s known that thiophene derivatives can undergo reactions through a radical pathway .Physical And Chemical Properties Analysis
“4-Methylthiophene-2-carbonyl chloride” is a solid at room temperature with a density of 1.2873 g/mL at 25 °C . It has a refractive index of 1.581 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound 6-(4-Methylthiophene-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile and its derivatives have been explored in various scientific research areas, particularly in the synthesis of complex molecules with potential biological activities. One research avenue involves the synthesis of derivatives incorporating with a 1H-benzo-triazole moiety or 1,3,4-thiadiazole derivatives, which have been tested for antimicrobial and antifungal activities. The structural establishment of these compounds relies heavily on analytical and spectral data, indicating a focused interest in exploring the compound's chemical properties and potential applications in medical chemistry (Al-Omran, El-Khair, & Mohareb, 2002).
Another area of research involves the facile synthesis of 1,6‐naphthyridin‐2(1H)‐ones and their derivatives, showcasing a novel procedure that emphasizes the compound's versatility in synthesizing various biologically active molecules. This synthesis process, involving reactions with different reagents such as N,N-dimethylformamide dimethyl acetal and ammonium acetate, highlights the compound's utility in creating pharmacologically relevant structures (Singh & Lesher, 1990).
Biological Activity
In the realm of biological activity, the compound has been a precursor in synthesizing a variety of structures with potential biological significance, such as pyrazolo[3,4-b][1,8]naphthyridines and pentaazacyclopenta[b]naphthalenes. These structures were obtained through reactions that involve initial additions to either the cyano or amino group followed by cyclization, demonstrating the compound's foundational role in creating bioactive molecules (Aly, 2006).
Furthermore, research into the synthesis of a new series of pyridine and fused pyridine derivatives involving the compound has led to the discovery of various derivatives with potential biological activities. This includes isoquinoline derivatives and pyrido[2,3-d]pyrimidine derivatives, showcasing the compound's significance in medicinal chemistry and drug discovery (Al-Issa, 2012).
Organic Electronics and Material Science
The compound has also found applications in the field of organic electronics and material science, particularly in the synthesis of conductive polymers and organic field-effect transistors (OFETs). Research in this area explores the synthesis of derivatives and their utilization as active layers in OFETs, highlighting the compound's potential in developing high-performance semiconductors for electronic applications (Takimiya, Kunugi, Toyoshima, & Otsubo, 2005).
Safety And Hazards
Propiedades
IUPAC Name |
6-(4-methylthiophene-2-carbonyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-9-4-13(21-8-9)15(20)18-3-2-12-11(7-18)5-10(6-16)14(19)17-12/h4-5,8H,2-3,7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGNTOBVHIIQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylthiophene-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2922795.png)

![8-allyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922799.png)

![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2922801.png)
![N,N-diethyl-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2922802.png)
![Butyl {[3-cyano-6-methyl-5-(phenylcarbamoyl)-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2922804.png)
![2-(benzylthio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2922806.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-naphthamide](/img/structure/B2922807.png)




![2-[1-(3-Chloropyridin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2922818.png)